5-Bromo-2-fluorothioanisole

Description

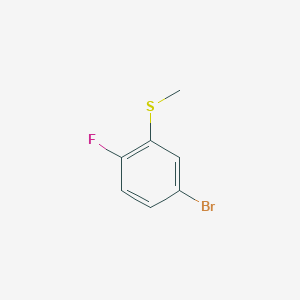

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-fluoro-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLZHBBCORWTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296812 | |

| Record name | 4-Bromo-1-fluoro-2-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370025-62-9 | |

| Record name | 4-Bromo-1-fluoro-2-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370025-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-fluoro-2-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromo-2-fluorothioanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluorothioanisole is a halogenated aromatic thioether with potential applications in pharmaceutical research and development. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties. While experimental data for this specific compound is limited, this document synthesizes available information and provides expert analysis based on structurally related compounds to offer valuable insights for its handling, characterization, and potential applications.

Introduction

This compound (CAS No. 1370025-62-9) is a substituted thioanisole derivative.[1][2] Its structure, featuring a bromine atom, a fluorine atom, and a methylthio group on a benzene ring, makes it an intriguing building block for medicinal chemistry and material science. The presence of multiple functional groups offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. This guide aims to consolidate the known information about this compound and to provide a predictive understanding of its properties based on established chemical principles and data from analogous structures.

Molecular Structure and Identification

The molecular structure of this compound is key to understanding its physical and chemical properties.

| Identifier | Value | Source |

| IUPAC Name | 1-Bromo-4-fluoro-2-(methylthio)benzene | N/A |

| CAS Number | 1370025-62-9 | [1][2] |

| Molecular Formula | C₇H₆BrFS | [1][2] |

| Molecular Weight | 221.08 g/mol | [1] |

| Canonical SMILES | CSC1=C(C=C(C=C1)Br)F | N/A |

// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Bonds in the ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents S [pos="0,2!", label="S", fontcolor="#EA4335"]; CH3 [pos="-0.5,2.8!", label="CH₃", fontcolor="#34A853"]; F [pos="-1.74,1!", label="F", fontcolor="#4285F4"]; Br [pos="1.74,-1!", label="Br", fontcolor="#FBBC05"];

// Bonds to substituents C1 -- S; S -- CH3; C2 -- F; C5 -- Br;

// Aromatic circle (approximated with nodes) node [shape=point, color="#5F6368", style=filled]; p1 [pos="-0.2,0!"]; p2 [pos="0.2,0!"]; p3 [pos="0,0.2!"]; p4 [pos="0,-0.2!"]; }

Caption: Molecular structure of this compound.Physical Properties

| Property | Predicted Value/Range | Basis for Prediction and Expert Insights |

| Appearance | Colorless to light yellow liquid or low-melting solid | Aromatic thioethers are often liquids or low-melting solids with a characteristic odor.[3][4] |

| Melting Point | Likely near or slightly above room temperature | The related compound 5-Bromo-2-fluoroaniline has a melting point of 27 °C.[5] The substitution of the amino group with a methylthio group may lead to a similar or slightly lower melting point. |

| Boiling Point | Estimated to be in the range of 220-250 °C at atmospheric pressure | The boiling point of the oxygen analog, 5-Bromo-2-fluoroanisole, is 82-85 °C at reduced pressure.[6] Thioethers generally have higher boiling points than their corresponding ethers due to the larger size and polarizability of the sulfur atom. The parent compound, thioanisole, boils at 188 °C.[4] |

| Density | Expected to be greater than 1.0 g/mL | The presence of a bromine atom significantly increases the density of organic compounds. For comparison, the density of thioanisole is approximately 1.057 g/mL.[4] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane) | Aromatic hydrocarbons and their derivatives are generally non-polar and thus have low solubility in water but are soluble in organic solvents.[7][8] Thioanisole itself is insoluble in water.[7] |

Spectroscopic Properties

While specific spectra for this compound are not publicly available for reproduction, this section details the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. The predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic effects of the substituents.

¹H NMR:

-

Aromatic Protons: The three protons on the aromatic ring will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atom will cause splitting of the signals of adjacent protons.

-

Methyl Protons: The protons of the methyl group (-SCH₃) will appear as a singlet, likely in the range of δ 2.4-2.6 ppm.

¹³C NMR:

-

Aromatic Carbons: The six aromatic carbons will resonate in the δ 110-160 ppm region. The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JC-F).

-

Methyl Carbon: The methyl carbon will appear as a singlet at approximately δ 15-20 ppm.

subgraph "cluster_sample_prep" { label = "Sample Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; "Dissolve Sample" -> "Transfer to NMR Tube"; }

subgraph "cluster_data_acq" { label = "Data Acquisition"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; "Insert into Spectrometer" -> "Acquire Spectra (¹H, ¹³C)"; }

subgraph "cluster_data_proc" { label = "Data Processing & Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; "Fourier Transform" -> "Phase & Baseline Correction" -> "Integration & Peak Picking" -> "Structure Elucidation"; }

"Transfer to NMR Tube" -> "Insert into Spectrometer" [lhead=cluster_data_acq, ltail=cluster_sample_prep]; "Acquire Spectra (¹H, ¹³C)" -> "Fourier Transform" [lhead=cluster_data_proc, ltail=cluster_data_acq]; }

Caption: General workflow for NMR analysis.Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2950-2850 | Aliphatic C-H stretch (methyl) | Medium |

| 1600-1450 | Aromatic C=C stretching | Medium to Strong |

| ~1250 | C-F stretching | Strong |

| ~700-500 | C-Br stretching | Medium to Strong |

| ~700 | C-S stretching | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 220 and 222 in an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the methyl group (-CH₃) and potentially the bromine atom.

Synthesis and Reactivity

Synthesis

"5-Bromo-2-fluorothiophenol" -> "this compound" [label="Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄)\nBase (e.g., K₂CO₃, NaH)"]; }

Caption: Plausible synthetic route to this compound.Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Aromatic Ring: The electron-donating methylthio group and the electron-withdrawing halogen atoms will influence the regioselectivity of electrophilic aromatic substitution reactions.

-

Thioether Linkage: The sulfur atom is susceptible to oxidation to form the corresponding sulfoxide and sulfone, which can significantly alter the electronic and steric properties of the molecule.

-

Carbon-Bromine Bond: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with side shields, and a lab coat.[1]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9][10][11] Avoid contact with skin and eyes.[1][9][10][11]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1][9]

Applications and Research Interest

This compound is primarily used in a research and development setting.[1][2] Its potential applications stem from its utility as a chemical intermediate.

-

Pharmaceutical Research: As a halogenated aromatic compound, it can serve as a scaffold or building block for the synthesis of more complex molecules with potential biological activity. Halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

Material Science: Thioether-containing aromatic compounds can be precursors to polymers and other materials with specific electronic or optical properties.

Conclusion

This compound is a valuable chemical for research purposes, offering multiple avenues for chemical modification. While a comprehensive experimental dataset for its physical properties is currently lacking, this guide provides a robust, scientifically grounded overview of its expected characteristics. By leveraging data from analogous compounds and fundamental chemical principles, researchers can approach the handling, characterization, and application of this compound with a greater degree of confidence and insight. Further experimental investigation is warranted to fully elucidate the properties of this versatile molecule.

References

- 1. bio-fount.com [bio-fount.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Thioanisole - Wikipedia [en.wikipedia.org]

- 4. Thioanisole | 100-68-5 [chemicalbook.com]

- 5. 5-Bromo-2-fluoroaniline | 2924-09-6 | FB32855 | Biosynth [biosynth.com]

- 6. 103291-07-2 Cas No. | 5-Bromo-2-fluoroanisole | Apollo [store.apolloscientific.co.uk]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Characterization of 5-Bromo-2-fluorothioanisole: A Technical Guide for Researchers

Introduction

5-Bromo-2-fluorothioanisole (CAS No. 1370025-62-9) is a halogenated and sulfur-containing aromatic compound with potential applications in pharmaceutical and materials science research.[1][2] Its structural complexity, featuring a bromine atom, a fluorine atom, and a methylthio group on a benzene ring, necessitates a multi-faceted spectroscopic approach for unambiguous identification and characterization. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous compounds, offering a robust framework for researchers and drug development professionals.

Molecular Structure and Key Features

The molecular structure of this compound (C₇H₆BrFS) dictates its spectroscopic behavior. The arrangement of substituents on the aromatic ring gives rise to distinct and predictable patterns in its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the environment of fluorine atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the three aromatic protons and the three methyl protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the electron-donating nature of the methylthio group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.2 - 7.4 | ddd | J(H3-H4) ≈ 8-9, J(H3-F) ≈ 4-5, J(H3-H6) ≈ 2-3 |

| H-4 | 6.9 - 7.1 | t | J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 8-9 |

| H-6 | 7.4 - 7.6 | dd | J(H6-H4) ≈ 8-9, J(H6-F) ≈ 6-7 |

| -SCH₃ | 2.4 - 2.6 | s | - |

Rationale behind predictions: The fluorine at C-2 will exert a strong deshielding effect on the ortho proton H-3 and a smaller effect on the meta proton H-4 and para proton H-6. The bromine at C-5 will deshield the ortho protons H-4 and H-6. The methylthio group at C-1 will have a shielding effect on the ortho proton H-6 and a smaller effect on the meta and para protons. The coupling constants are estimated based on typical aromatic proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts will be significantly influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 | 125 - 135 | d, J ≈ 15-25 |

| C-2 | 158 - 162 | d, J ≈ 240-250 |

| C-3 | 115 - 120 | d, J ≈ 20-25 |

| C-4 | 130 - 135 | d, J ≈ 5-10 |

| C-5 | 110 - 115 | s |

| C-6 | 128 - 132 | d, J ≈ 3-5 |

| -SCH₃ | 15 - 20 | s |

Rationale behind predictions: The carbon directly attached to fluorine (C-2) will show a large chemical shift and a significant one-bond C-F coupling constant. The other aromatic carbons will exhibit smaller C-F couplings depending on their proximity to the fluorine atom. The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom.[3][4][5] The chemical shift is indicative of the electronic environment around the fluorine nucleus.

-

Predicted Chemical Shift: The ¹⁹F chemical shift for an aromatic C-F bond is typically in the range of -100 to -140 ppm relative to CFCl₃. For this compound, a chemical shift in this range is expected.

-

Coupling: The ¹⁹F signal will be split by the neighboring protons, primarily H-3 (ortho) and H-6 (meta). This would likely result in a doublet of doublets or a more complex multiplet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity.[6][7] The nominal molecular weight is 220/222 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms and cleavage of the methyl group from the thioether.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Ion | Comments |

| 220/222 | [C₇H₆BrFS]⁺ | Molecular ion (M, M+2) |

| 205/207 | [C₆H₃BrFS]⁺ | Loss of -CH₃ |

| 141 | [C₇H₆FS]⁺ | Loss of Br |

| 126 | [C₆H₃FS]⁺ | Loss of Br and -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (-SCH₃) |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1150 | C-F stretch |

| 800-700 | C-H out-of-plane bending |

| 700-600 | C-S stretch |

| 600-500 | C-Br stretch |

Rationale behind predictions: The IR spectrum of a substituted benzene is complex in the fingerprint region. The C-H out-of-plane bending vibrations are particularly useful for determining the substitution pattern on the aromatic ring.[8][9][10][11][12]

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data.

NMR Sample Preparation and Acquisition

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Mass Spectrometry Sample Preparation and Acquisition

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum over an appropriate mass range.

IR Spectroscopy Sample Preparation and Acquisition

-

For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

-

For a solid sample, a KBr pellet or a Nujol mull can be prepared.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.

-

Acquire the IR spectrum using an FTIR spectrometer.

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, MS, and IR techniques. While experimental data is not widely available in public domains, this guide provides a robust predictive framework based on fundamental principles and data from analogous structures. By following the outlined methodologies and interpretative guidelines, researchers can confidently identify and characterize this molecule, paving the way for its potential applications in various scientific fields.

References

- Van der Bio-Tech Co., Ltd. This compound. (URL: )

- Oxford Instruments. NMR | Fluorine Spectroscopy. (URL: )

- Proprep.

-

Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (URL: [Link])

-

Química Organica.org. IR Spectrum: Aromatics. (URL: [Link])

-

Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. (URL: [Link])

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. (URL: [Link])

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. (URL: [Link])

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (URL: [Link])

-

PubChem. 5-Bromo-2-fluoroaniline. (URL: [Link])

-

Amerigo Scientific. This compound. (URL: [Link])

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (URL: [Link])

-

Michigan State University Department of Chemistry. Mass Spectrometry. (URL: [Link])

Sources

- 1. bio-fount.com [bio-fount.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. proprep.com [proprep.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. IR Spectrum: Aromatics [quimicaorganica.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-fluorothioanisole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-fluorothioanisole. In the absence of direct experimental data in publicly accessible databases, this guide leverages established principles of NMR spectroscopy and extensive data from analogous substituted aromatic compounds to predict, interpret, and validate the spectral features of this molecule. We will delve into the nuanced effects of the bromo, fluoro, and thiomethyl substituents on chemical shifts and coupling constants, offering a robust framework for researchers encountering this or structurally related molecules. This guide is designed to be a practical resource, blending theoretical underpinnings with actionable experimental protocols to ensure scientific rigor and reproducibility.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural characterization of organic molecules in solution. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, focusing on the interplay of substituent effects that govern the spectral appearance.

The presence of three distinct substituents on the benzene ring—a bromine atom, a fluorine atom, and a thiomethyl group—creates a unique electronic environment. Each substituent exerts specific inductive and resonance effects, leading to a predictable dispersion of chemical shifts for the aromatic protons and carbons. Furthermore, the presence of the spin-½ fluorine nucleus introduces characteristic through-bond and potentially through-space scalar couplings (J-couplings) to nearby protons and carbons, which are invaluable for unambiguous signal assignment.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to exhibit signals for the three aromatic protons and the three protons of the methyl group. The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. The fluorine atom is a moderate electron-withdrawing group via induction but a weak electron-donating group through resonance. The bromine atom is also an inductively withdrawing and weakly deactivating group. The thiomethyl (-SCH₃) group is generally considered to be a weak electron-donating group through resonance.

Based on these substituent effects, we can predict the relative chemical shifts of the aromatic protons:

-

H-3: This proton is ortho to both the fluorine and thiomethyl groups. The fluorine atom will exert a deshielding inductive effect, while the thiomethyl group will have a slight shielding resonance effect. The net effect is likely a downfield shift.

-

H-4: This proton is para to the fluorine and meta to the bromine and thiomethyl groups. The para-fluorine will have a shielding resonance effect. The meta substituents will have a smaller influence.

-

H-6: This proton is ortho to the bromine and meta to the fluorine and thiomethyl groups. The bromine atom will cause a downfield shift.

The methyl protons of the thiomethyl group will appear as a singlet, typically in the range of 2.4-2.6 ppm.

Spin-Spin Coupling:

The aromatic protons will exhibit spin-spin coupling with each other and with the fluorine atom.

-

³J_HH (ortho coupling): Expected between H-3 and H-4 (typically 7-9 Hz).

-

⁴J_HH (meta coupling): Expected between H-4 and H-6 (typically 2-3 Hz).

-

⁵J_HH (para coupling): Not present in this substitution pattern.

-

³J_HF (ortho coupling): A significant coupling is expected between F and H-3 (typically 6-10 Hz).

-

⁴J_HF (meta coupling): A smaller coupling is expected between F and H-4 (typically 4-8 Hz).

-

⁵J_HF (para coupling): A small coupling may be observed between F and H-6 (typically 0-3 Hz).

-

Through-space coupling: A through-space coupling between the fluorine and the methyl protons is possible, although likely to be small.[1][2][3][4][5]

Predicted ¹H NMR Data Summary:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.2 - 7.4 | dd | ³J_H3-H4 ≈ 8-9 Hz, ³J_H3-F ≈ 7-9 Hz |

| H-4 | 6.9 - 7.1 | ddd | ³J_H4-H3 ≈ 8-9 Hz, ⁴J_H4-H6 ≈ 2-3 Hz, ⁴J_H4-F ≈ 5-7 Hz |

| H-6 | 7.4 - 7.6 | dd | ⁴J_H6-H4 ≈ 2-3 Hz, ⁵J_H6-F ≈ 1-2 Hz |

| -SCH₃ | 2.4 - 2.5 | s | - |

Predicted ¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum will display signals for the six aromatic carbons and one methyl carbon. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The most significant feature will be the large one-bond C-F coupling (¹J_CF) for C-2 and smaller through-bond couplings to other carbons.[6][7][8]

Predicted ¹³C NMR Data Summary:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 (-S-) | 125 - 130 | d | ³J_C1-F ≈ 3-5 Hz |

| C-2 (-F) | 158 - 162 | d | ¹J_C2-F ≈ 240-250 Hz |

| C-3 | 115 - 120 | d | ²J_C3-F ≈ 20-25 Hz |

| C-4 | 130 - 135 | d | ³J_C4-F ≈ 7-9 Hz |

| C-5 (-Br) | 118 - 122 | d | ⁴J_C5-F ≈ 3-4 Hz |

| C-6 | 133 - 138 | d | ⁴J_C6-F ≈ 3-4 Hz |

| -SCH₃ | 15 - 20 | q (due to C-H coupling) | - |

Key Structural Insights and Causality

The predicted spectral data highlight several key structural features:

-

The large ¹J_CF coupling constant is a definitive indicator of the direct attachment of the fluorine atom to C-2.

-

The multiplicities of the aromatic protons arise from a combination of H-H and H-F couplings, allowing for the unambiguous assignment of each proton.

-

The chemical shift of the methyl group confirms the presence of the thiomethyl substituent.

-

The relative chemical shifts of the aromatic carbons are consistent with the known substituent effects of halogens and the thiomethyl group.[9][10][11][12][13][14][15]

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended:

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used if solubility is an issue, but be aware that solvent effects can alter chemical shifts.[16][17][18][19][20]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[21][22]

-

Procedure:

-

Accurately weigh the sample into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is appropriate for the spectrometer (typically around 4-5 cm).[23][24][25]

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Number of Scans (ns): 8-16 scans are usually sufficient.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program should be used.

-

Number of Scans (ns): A larger number of scans (e.g., 128 or more) will be required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A spectral width of 200-220 ppm is standard.

-

3. Data Processing and Analysis:

-

Software: Use standard NMR processing software such as Mnova, TopSpin, or similar programs.

-

Processing Steps:

-

Fourier Transformation: Convert the raw time-domain data (FID) into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Correct any distortions in the baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the chemical shifts of all signals.

-

Coupling Constant Analysis: Measure the coupling constants from the multiplet structures.[26][27][28][29][30]

-

Visualizations

Molecular Structure and Key Couplings:

Caption: Molecular structure of this compound with key proton-proton and proton-fluorine couplings.

Conclusion

This in-depth technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of this compound. By systematically analyzing the electronic effects of the bromo, fluoro, and thiomethyl substituents and applying established principles of NMR spectroscopy, we have generated a detailed and reliable set of predicted spectral parameters. The provided experimental protocol offers a clear and actionable workflow for researchers to acquire high-quality NMR data for this and related compounds. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules, enabling confident structural elucidation and fostering a deeper understanding of the intricate relationship between molecular structure and NMR spectral properties.

References

-

Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society.

-

NMR Sample Preparation. Imperial College London.

-

Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. ACS Publications.

-

Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.

-

How does solvent choice effect chemical shift in NMR experiments? Reddit.

-

13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate.

-

How To Prepare And Run An NMR Sample. Alwsci.

-

NMR Data Processing. University of California, Davis.

-

The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. ResearchGate.

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of California, Santa Barbara.

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage.

-

8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare.

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.

-

13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Semantic Scholar.

-

Nuclear Magnetic Resonance Fluorine—Fluorine Coupling Constants. Semantic Scholar.

-

Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing.

-

NMR Sample Preparation: The Complete Guide. Organomation.

-

Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. PubMed.

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.

-

Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A.

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega.

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. ChemEd X.

-

Introduction to NMR data processing and analysis with Origin. Friedrich Schiller University Jena.

-

Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry.

-

Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry.

-

Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry.

-

Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). ResearchGate.

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.

-

Ch 13 - Aromatic H. University of Calgary.

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health.

-

Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry.

-

MestreNova Tutorial : A quick guide on NMR analysis processing. YouTube.

-

A Tutorial for Chemists: Using Mnova to Process, Analyze and Report 1D and 2D NMR on Your Desktop. Mestrelab Research.

-

PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.

-

Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Science Publishing.

-

Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). SciSpace.

-

19F Coupling Constants Table. Alfa Chemistry.

-

Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. ResearchGate.

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.

-

Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 3. Nuclear Magnetic Resonance Fluorine—Fluorine Coupling Constants | Semantic Scholar [semanticscholar.org]

- 4. Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. reddit.com [reddit.com]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. thieme-connect.de [thieme-connect.de]

- 21. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 22. organomation.com [organomation.com]

- 23. imperial.ac.uk [imperial.ac.uk]

- 24. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 25. ocw.mit.edu [ocw.mit.edu]

- 26. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 27. nmr.uni-jena.de [nmr.uni-jena.de]

- 28. emerypharma.com [emerypharma.com]

- 29. youtube.com [youtube.com]

- 30. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-fluorothioanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-fluorothioanisole, a key building block in medicinal chemistry and drug discovery. The document details a robust and reliable synthetic pathway via a Sandmeyer-type reaction, starting from the readily available 5-bromo-2-fluoroaniline. A step-by-step experimental protocol is provided, emphasizing the critical parameters and safety considerations. Furthermore, this guide offers a thorough characterization of the target molecule, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on the analysis of structurally related compounds. The causality behind experimental choices and the self-validating nature of the described protocols are explained to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of this compound in Drug Discovery

Halogenated and sulfur-containing aromatic compounds are privileged structural motifs in a vast array of pharmaceuticals and agrochemicals. The unique electronic properties conferred by fluorine and bromine atoms, combined with the versatile reactivity of the thioether linkage, make this compound a valuable intermediate for the synthesis of novel bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a handle for further functionalization through cross-coupling reactions. The thioanisole moiety itself is present in numerous therapeutic agents, contributing to their pharmacological profile. This guide aims to provide a detailed and practical resource for the preparation and rigorous identification of this important synthetic building block.

Synthetic Strategy: A Reliable Pathway via Sandmeyer Reaction

The synthesis of this compound can be efficiently achieved through a two-step process starting from 5-bromo-2-fluoroaniline. This well-established route involves the diazotization of the primary aromatic amine, followed by a Sandmeyer-type reaction with a suitable sulfur-containing nucleophile to introduce the thiomethyl group. This approach is favored due to the ready availability of the starting material, the generally high yields of Sandmeyer reactions, and the predictable regioselectivity.

The overall synthetic transformation is depicted below:

The Synthetic Cornerstone: A Technical Guide to 5-Bromo-2-fluorothioanisole for Advanced Drug Discovery

Introduction: The Strategic Importance of Fluorinated Thioethers in Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of fluorine atoms and sulfur-containing moieties into molecular scaffolds is a proven strategy for optimizing pharmacokinetic and pharmacodynamic properties. 5-Bromo-2-fluorothioanisole (CAS No. 1370025-62-9) has emerged as a pivotal building block for researchers and scientists in this domain.[1] Its unique trifunctionalized aromatic ring, featuring a bromo group, a fluorine atom, and a methylthio group, offers a versatile platform for complex molecular engineering.

This guide provides an in-depth technical overview of this compound, including its chemical properties, reliable commercial sources, and its critical applications in the synthesis of novel therapeutic agents. We will delve into the mechanistic underpinnings of its reactivity and provide a field-proven protocol for its application in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary pharmaceutical synthesis.

Chemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value |

| CAS Number | 1370025-62-9[1] |

| Molecular Formula | C₇H₆BrFS[1] |

| Molecular Weight | 221.09 g/mol [1] |

| Appearance | Not explicitly stated, typically a liquid or low-melting solid |

| Boiling Point | Not available |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; long-term (1-2 years) at -20°C[1] |

Safety and Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[1]

Commercial Sourcing for Research and Development

The accessibility of high-purity this compound is critical for reproducible and reliable experimental outcomes. The following suppliers have been identified as commercial sources for this key building block. Researchers are advised to request certificates of analysis (CoA) to ensure the purity and identity of the compound.

| Supplier | Website | Notes |

| Amerigo Scientific | A distributor specializing in life science reagents.[3] | |

| BIOFOUNT (Biofount.com) | Provides the compound for research purposes, noting its use as a reference for drug impurities.[1] | |

| BLDpharm | Lists the compound with its CAS number and offers it for research use only. |

Applications in Drug Discovery and Development: A Gateway to Novel Molecular Architectures

The true value of this compound lies in its capacity to serve as a versatile scaffold in the synthesis of complex organic molecules, particularly those with therapeutic potential. The strategic placement of the bromo, fluoro, and methylthio groups allows for a range of chemical transformations.

The bromine atom is a key functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4] These reactions are fundamental in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The ability to introduce new aryl, heteroaryl, or amino groups at the 5-position of the ring allows for the systematic exploration of the chemical space around a core scaffold, a critical process in lead optimization.

The fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate. The presence of fluorine can block sites of metabolism and modulate the pKa of nearby functional groups, leading to improved pharmacokinetic profiles.

The methylthio group can also be a site for further chemical modification. For instance, it can be oxidized to a sulfoxide or sulfone, which can act as hydrogen bond acceptors and enhance the solubility and cell permeability of a molecule.

A prime area of application for building blocks like this compound is in the synthesis of kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The ability to functionalize the phenyl ring of this compound allows for the introduction of substituents that can target specific regions of the kinase active site, leading to enhanced potency and selectivity.[3]

Logical Workflow for the Synthesis of a Diaryl Thioether via Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a representative workflow for the synthesis of a novel diaryl thioether starting from this compound, a common strategy in the development of kinase inhibitors and other targeted therapies.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling Reaction

The following protocol is a representative, self-validating system for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established methodologies for similar transformations and should be adapted and optimized for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), tetrakis(triphenylphosphine)palladium(0) (0.025 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

-

Reaction: Heat the reaction mixture to 90°C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diaryl thioether product.

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of complex molecules in the pursuit of novel therapeutics. Its unique combination of reactive sites allows for the strategic and controlled introduction of molecular diversity, a key element in the design of potent and selective drug candidates. A thorough understanding of its properties, safe handling procedures, and reactivity is essential for harnessing its full potential in the laboratory. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a robust and reliable means of elaborating this scaffold, paving the way for the discovery of the next generation of medicines.

References

-

Biofount. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved from [Link]

Sources

- 1. US7148365B2 - Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles - Google Patents [patents.google.com]

- 2. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

Introduction: Understanding the Molecule and its Associated Risks

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-fluorothioanisole

This compound (CAS No. 1370025-62-9) is a halogenated thioether, a class of compounds frequently utilized as building blocks in complex organic synthesis, particularly within pharmaceutical and materials science research.[1] Its unique substitution pattern—a bromine atom, a fluorine atom, and a methylthio group on a benzene ring—offers versatile reactivity for creating novel molecules. However, this same structural complexity necessitates a rigorous and informed approach to its handling. The presence of a sulfur atom (as a thioether) and halogens introduces specific hazards that must be comprehensively managed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This guide provides a holistic framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and drug development professionals who may interact with this compound. The protocols and principles outlined herein are derived from established safety data for structurally analogous compounds and best practices in chemical hygiene.

Section 1: Hazard Identification and Compound Profile

While a specific, comprehensive toxicological profile for this compound is not extensively documented, a robust hazard assessment can be constructed by examining data from structurally related chemicals, such as 5-Bromo-2-fluorothiophenol, thioanisole, and other halogenated aromatic compounds.[2][3][4] The primary hazards are summarized below.

| Property | Data | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1370025-62-9 | [1] |

| Molecular Formula | C₇H₆BrFS | [1] |

| Molecular Weight | 221.08 g/mol | [1] |

Table 1: Physicochemical Properties of this compound

Based on analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) with the following hazards.

| Hazard Classification | GHS Category | Hazard Statement | Rationale/Supporting Evidence |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Analogous compounds like 5-Bromo-2-fluorothiophenol and thioanisole are classified as harmful if swallowed.[2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | A common classification for halogenated and sulfur-containing aromatic compounds.[2][4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with the eyes is likely to cause significant irritation.[2][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the respiratory system.[2][4][5] |

| Odor | Not Classified | Stench | Thioethers and thiophenols are notorious for their potent, unpleasant odors.[2] |

Table 2: Anticipated GHS Hazard Classification

Section 2: The Hierarchy of Controls: A Proactive Risk Mitigation Strategy

Effective chemical safety relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior.

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

-

Elimination/Substitution: In a research context, substituting a hazardous chemical is not always feasible. However, it is a critical first consideration: can a less hazardous reagent achieve the same scientific objective?

-

Engineering Controls: This is the primary and most crucial line of defense. All work with this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors and contain any potential spills.[2][6] The fume hood also serves to contain the compound's potent odor. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of potential exposure.[2][4]

-

Administrative Controls: These are the work practices and procedures that reduce exposure risk. This includes mandatory training on the specific hazards of this compound, clear labeling of all containers, and adhering to the Standard Operating Procedures (SOPs) detailed in this guide. Do not eat, drink, or smoke in areas where this chemical is handled.[2][5]

-

Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical. It is essential but should never be relied upon as the primary means of protection.

Section 3: Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Item | Specifications and Rationale | Source |

| Eye Protection | Safety Goggles | Chemical splash goggles are required to provide a complete seal around the eyes, protecting against splashes and vapors. Standard safety glasses are insufficient. | [2][7] |

| Hand Protection | Nitrile Gloves | Nitrile rubber gloves (minimum 0.11 mm thickness) are recommended. Always double-glove when handling neat material or concentrated solutions. Check for tears before use and change gloves immediately if contamination occurs. | [8][9] |

| Body Protection | Laboratory Coat | A flame-resistant laboratory coat with long sleeves and a secure front closure is required to protect skin and clothing. | [10][11] |

| Foot Protection | Closed-toe Shoes | Leather or chemical-resistant shoes that fully cover the foot are mandatory. | [2] |

Table 3: Recommended Personal Protective Equipment (PPE)

Workflow: Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that avoids contact with the wearer's skin or clean clothing.

Caption: The proper sequence for donning and doffing PPE.

Section 4: Standard Operating Procedures (SOPs)

Adherence to standardized protocols is essential for reproducible science and unwavering safety.

SOP-1: Handling and Weighing

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items.

-

Personal Protective Equipment: Don all PPE as specified in Section 3.

-

Chemical Transport: Transport the chemical in a sealed, labeled container within a secondary containment vessel (e.g., a chemical-resistant bucket or tray).

-

Weighing: If weighing the solid, perform the task within the fume hood or in a ventilated balance enclosure. Use a disposable weigh boat. Handle the container with care to avoid generating dust or aerosols.

-

Dispensing: When transferring the liquid, use a calibrated pipette or syringe. Perform all transfers over a spill tray to contain any drips.

-

Cleanup: After handling, decontaminate all surfaces and equipment. Wipe down the work area with an appropriate solvent and then with soap and water. Dispose of all contaminated disposables as hazardous waste.[11]

-

Hand Washing: After doffing PPE, wash hands thoroughly with soap and water.[2]

SOP-2: Storage Requirements

-

Container: Store in the original, tightly sealed container.[2][6]

-

Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2][3]

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases.[2][12]

-

Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[2][3]

-

Inert Atmosphere: For long-term storage or if the compound is determined to be air-sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain chemical purity.[2][12]

SOP-3: Chemical Waste Disposal

-

Waste Stream: As a halogenated organic compound, all waste containing this compound must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[11]

-

Container Management: Use a designated, sealable, and clearly labeled waste container. Never overfill the container.[11]

-

Disposal: Do not pour waste down the drain. All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[2][6]

Section 5: Emergency Response Protocols

Immediate and correct action is critical in any chemical emergency.

Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation occurs or persists, seek medical attention.[2][5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Chemical Spill Response

The following workflow should be initiated for any spill.

Caption: A logical workflow for responding to a chemical spill.

Fire Response

-

Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, or dry chemical powder.[2]

-

Hazards: Containers may explode if heated. Thermal decomposition can release highly toxic and corrosive gases, including carbon oxides, sulfur oxides, hydrogen bromide, and hydrogen fluoride.[2]

-

Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[2]

References

- Vanderbilt Chemicals, LLC. This compound.

- Synquest Labs.

- Fisher Scientific. Safety Data Sheet: 5-Bromothiophene-2-carbaldehyde.

- Santa Cruz Biotechnology.

- Fisher Scientific.

- Synquest Labs.

- Fisher Scientific. Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride.

- AK Scientific, Inc.

- Sigma-Aldrich.

- Fisher Scientific.

- Fisher Scientific. Safety Data Sheet: 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid.

- Fisher Scientific.

- SKAN AG. Personal Protective Equipment (PPE)

- BenchChem. Personal protective equipment for handling 5-Bromoindole.

- BenchChem. Personal protective equipment for handling 5-Bromo-L-tryptophylglycine.

- Wilhelmsen. SAFE CHEMICAL HANDLING PROTECTION PPE KIT.

Sources

- 1. bio-fount.com [bio-fount.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]

- 10. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-2-fluorothioanisole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity of 5-Bromo-2-fluorothioanisole, a versatile building block in modern organic synthesis. The strategic placement of bromo, fluoro, and methylthio substituents on the aromatic ring imparts a unique and nuanced reactivity profile, making it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document will delve into the electronic and steric influences of these functional groups and provide insights into the compound's behavior in a variety of key chemical transformations.

Introduction: Understanding the Structural Nuances of this compound

This compound, with the chemical formula C₇H₆BrFS, possesses a unique substitution pattern that dictates its chemical behavior. The interplay of the electron-withdrawing nature of the fluorine and bromine atoms, coupled with the electron-donating and potentially coordinating methylthio group, creates a fascinating platform for selective chemical modifications.

Molecular Structure:

Caption: Plausible synthetic route to this compound.

Spectroscopic Properties

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.3-7.5 (m, 2H): Aromatic protons ortho and meta to the bromine.

-

δ 6.9-7.1 (m, 1H): Aromatic proton ortho to the fluorine.

-

δ 2.5 (s, 3H): Methyl protons of the thioether group.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

Signals for six aromatic carbons, with characteristic C-F and C-Br couplings.

-

A signal for the methyl carbon of the thioether group around δ 15-20 ppm.

Reactivity Profile: A Trifecta of Functionality

The reactivity of this compound is governed by the electronic and steric effects of its three key substituents.

-

Bromo Group (C5): The C-Br bond is the primary site for metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The reactivity of this position is generally higher than that of the C-F bond in such transformations.

-

Fluoro Group (C2): The highly electronegative fluorine atom strongly activates the ortho and para positions towards nucleophilic aromatic substitution (SₙAr) . [1][2]This makes the displacement of other leaving groups on the ring more facile. While the C-F bond itself can be a site for nucleophilic attack, harsher conditions are typically required compared to the displacement of other halogens.

-

Methylthio Group (C1): The thioether functionality offers several avenues for reactivity. It is a weak directing group in electrophilic aromatic substitution. More importantly, the sulfur atom can be oxidized to a sulfoxide or a sulfone, which significantly alters the electronic properties of the aromatic ring. The methylthio group can also act as a directed metalation group (DMG) , facilitating lithiation at the ortho position (C6).

Caption: Key reaction pathways for this compound.

Key Transformations and Experimental Insights

Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is the most reactive site for palladium-catalyzed cross-coupling reactions. This selectivity allows for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. [3]For this compound, this reaction would typically involve a palladium catalyst, a phosphine ligand, and a base to couple with a boronic acid or ester.

Hypothetical Experimental Protocol:

-

To a degassed solution of this compound (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a suitable solvent (e.g., 1,4-dioxane/water or toluene), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 |

| PdCl₂(dppf) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 85 |

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a variety of aniline derivatives. [4]The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base.

Hypothetical Experimental Protocol:

-

In a glovebox, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.4 equiv) in a reaction vessel.

-

Add a dry, degassed solvent (e.g., toluene or THF).

-

Seal the vessel and heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Caption: Key components of a Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing fluorine atom at the C2 position activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it. While the bromine at C5 is a potential leaving group, its displacement via SₙAr is less favorable than displacement of a leaving group at a position activated by a nitro group, for example. However, under forcing conditions, or with highly reactive nucleophiles, substitution at the C5 position could be possible.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or DMSO are typically used to solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.

-

Temperature: SₙAr reactions on less activated systems often require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex.

Oxidation of the Thioether

The methylthio group can be selectively oxidized to a sulfoxide or a sulfone using common oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.

-

To Sulfoxide: Mild oxidizing agents such as sodium periodate (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂) are typically used.

-

To Sulfone: Stronger oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or an excess of hydrogen peroxide, often in the presence of a catalyst, will lead to the corresponding sulfone.

Hypothetical Experimental Protocol for Oxidation to Sulfone:

-

Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Cool the solution in an ice bath.

-

Add m-CPBA (2.2-2.5 equiv) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the excess oxidant with a reducing agent (e.g., aqueous sodium sulfite).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by recrystallization or column chromatography.

The conversion of the thioether to a sulfoxide or sulfone dramatically alters the electronic properties of the molecule, making the aromatic ring more electron-deficient and potentially influencing the regioselectivity of subsequent reactions.

Directed ortho-Metalation

The thioether group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho C-H bond (at C6) by a strong organolithium base such as n-butyllithium or sec-butyllithium. [5]The resulting aryllithium species can then be quenched with various electrophiles to introduce a substituent at the C6 position.

Causality Behind Experimental Choices:

-

Base: Strong, non-nucleophilic bases like LDA or sec-BuLi are often preferred to minimize side reactions.

-

Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to ensure the stability of the aryllithium intermediate and to control the regioselectivity.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for a range of selective transformations, including metal-catalyzed cross-couplings at the C-Br bond, potential nucleophilic aromatic substitutions activated by the fluorine atom, and reactions involving the thioether moiety such as oxidation and directed ortho-metalation. A thorough understanding of the interplay between these functional groups is crucial for designing efficient and selective synthetic routes to complex target molecules. The strategic application of the reactions outlined in this guide will undoubtedly continue to facilitate advancements in drug discovery and materials science.

References

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

Directed ortho metalation. (n.d.). Wikipedia. Retrieved from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

- Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-directed metalations. Chemical Reviews, 90(6), 879-933.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Nucleophilic aromatic substitution. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]

-

This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

This compound. (n.d.). -范德生物科技公司. Retrieved from [Link]

-

Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). NIH. Retrieved from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). NIH. Retrieved from [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). BMC Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with 5-Bromo-2-fluorothioanisole

<

Introduction: The Strategic Importance of Fluorinated Thioanisole Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, celebrated for its remarkable functional group tolerance and reliability.[1][2] Its application in the synthesis of biaryl and substituted aromatic structures is central to the discovery of new pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide focuses on a particularly valuable, yet nuanced, substrate: 5-Bromo-2-fluorothioanisole. This molecule is of significant interest to medicinal chemists due to the prevalence of the fluorothioanisole motif in bioactive compounds. The strategic placement of the fluorine, bromine, and thioether functionalities offers multiple points for diversification, but also presents unique challenges in catalysis.

The thioether group, while a common pharmacophore, is known to be a potential poison for palladium catalysts.[5] Furthermore, the electronic properties of the fluorine atom can influence the reactivity of the aryl bromide. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully employing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide a robust and validated protocol, and offer insights into troubleshooting and optimization.

Mechanistic Considerations: A Palladium-Catalyzed Dance

The Suzuki-Miyaura coupling is a catalytic cycle revolving around a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is paramount to rational catalyst selection and reaction optimization. The three key steps are oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound.[7] This is often the rate-determining step.[7] The electron-withdrawing nature of the fluorine atom can facilitate this step by making the aryl halide more electrophilic.

-